

# Technical Whitepaper: 2-Chlorocrotonaldehyde (CAS 53175-28-3)

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## Compound of Interest

Compound Name: 2-Chlorocrotonaldehyde

CAS No.: 25129-61-7

Cat. No.: B1238087

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Properties, Synthesis, and Heterocyclic Utility

## Chemical Identity & Physiochemical Profile

**2-Chlorocrotonaldehyde** (also known as

-chlorocrotonaldehyde or 2-chloro-2-butenal) is an

-unsaturated aldehyde characterized by the presence of a chlorine atom at the

-position. This unique substitution pattern imparts "hard" electrophilic character at the carbonyl carbon and "soft" electrophilic character at the

-carbon, while the vinyl chloride moiety offers distinct reactivity for cross-coupling and elimination reactions.

Property	Data	Note
CAS Number	53175-28-3	Specific to the 2-chloro isomer.
IUPAC Name	(2Z)-2-Chlorobut-2-enal	Often exists as an E/Z mixture unless purified.
Molecular Formula		
Molecular Weight	104.53 g/mol	
Boiling Point	147–148 °C	At 760 mmHg [1],[1] Significantly higher than crotonaldehyde (104°C).[2][3]
Appearance	Colorless to pale yellow liquid	Darkens upon storage due to polymerization.
Odor	Pungent, Lachrymatory	Warning: Induces severe tearing; handle in fume hood.
Solubility	Soluble in organic solvents	Miscible with EtOH, Ether, DCM. Limited water solubility. [4]
Density	~1.19 g/cm <sup>3</sup> (Estimated)	Denser than water (approximate based on analogs).

## Synthetic Routes & Production

The industrial and laboratory synthesis of **2-chlorocrotonaldehyde** relies on the controlled chlorination of crotonaldehyde. This process must be carefully managed to prevent over-chlorination (forming polychlorinated butanals) or polymerization.

## Primary Synthesis Workflow

The most robust method involves a two-step sequence:

- **Additive Chlorination:** Chlorine gas is introduced to crotonaldehyde at low temperatures to form 2,3-dichlorobutyraldehyde.

- Elimination (Dehydrochlorination): Treatment with a weak base (e.g., Sodium Acetate or dilute base) eliminates HCl to restore the double bond, selectively yielding the -chloro product due to the thermodynamic stability of the conjugated system.



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Figure 1: Synthetic pathway from crotonaldehyde via chlorination-elimination sequence.

## Reactivity & Mechanistic Insight

**2-Chlorocrotonaldehyde** is a trifunctional intermediate. Its reactivity is governed by the interplay between the aldehyde, the alkene, and the chlorine substituent.

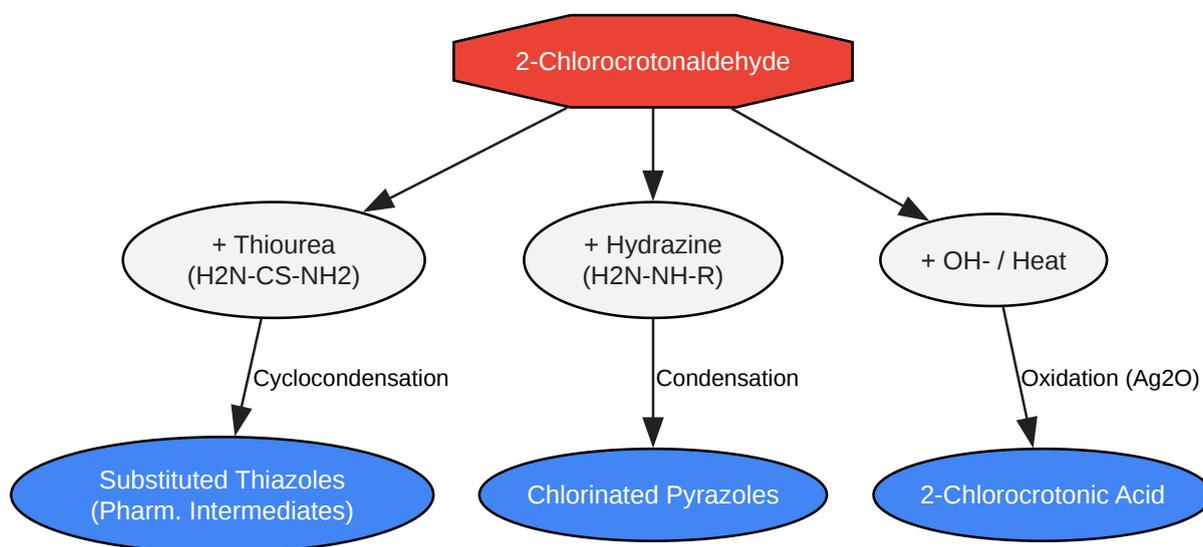
### A. Electrophilic Sites

- Carbonyl Carbon (C1): Susceptible to 1,2-addition by hard nucleophiles (e.g., Grignard reagents, amines).
- Beta-Carbon (C3): A Michael acceptor site. The electron-withdrawing chlorine at the -position enhances the electrophilicity of the -carbon compared to unsubstituted crotonaldehyde.
- Alpha-Carbon (C2): The vinyl chloride position. While generally inert to attack, it can undergo oxidative addition (Pd-catalyzed) or elimination to form alkynes.

### B. Cyclocondensation (Heterocycle Formation)

The most valuable application of **2-chlorocrotonaldehyde** is in the synthesis of 5-membered heterocycles. The molecule acts as a "C3" or "C3+N" building block.

- **Thiazole Synthesis:** Reaction with thiourea or thioamides. Unlike standard Hantzsch synthesis (using  $\alpha$ -halo ketones), the aldehyde group condenses with the amine, while the sulfur attacks the  $\beta$ -carbon (Michael addition) followed by elimination/oxidation to aromatize the ring.
- **Pyrazole Synthesis:** Reaction with hydrazines. The hydrazine attacks the carbonyl (Schiff base formation) and subsequently cyclizes onto the  $\beta$ -carbon.



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Figure 2: Divergent reactivity profile leading to key heterocyclic scaffolds.

## Applications in Drug Development

Researchers utilize CAS 53175-28-3 primarily as a scaffold for constructing bioactive molecules.

- **Thiazole-Based Pharmaceuticals:** Derivatives synthesized from **2-chlorocrotonaldehyde** are precursors to 2-aminothiazoles. These motifs are ubiquitous in antibiotics (e.g., Cefdinir) and anti-inflammatory agents (e.g., Meloxicam), although specific industrial routes may vary [2].

- **Mutagenicity Standards:** Due to its high reactivity with DNA (forming etheno-DNA adducts), **2-chlorocrotonaldehyde** is used in toxicology research to study the mechanism of vinyl chloride-induced carcinogenesis. It serves as a model for the metabolic activation of chlorinated hydrocarbons [3].
- **Agrochemicals:** Used as an intermediate in the synthesis of crop protection agents, specifically those requiring a halogenated alkene moiety to enhance metabolic stability in plants.

## Handling, Stability & Safety (MSDS Summary)

Critical Warning: **2-Chlorocrotonaldehyde** is a potent lachrymator. Exposure causes immediate, severe irritation of the eyes and respiratory tract.

- **Storage:** Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is air-sensitive and prone to autoxidation to 2-chlorocrotonic acid.
- **Stabilization:** Commercial samples are often stabilized with 0.1% Hydroquinone to inhibit radical polymerization.
- **PPE Requirements:**
  - **Respiratory:** Full-face respirator with organic vapor cartridges.
  - **Skin:** Butyl rubber or Silver Shield® gloves (Nitrile provides limited protection against chlorinated aldehydes).
  - **Engineering Controls:** All transfers must occur within a certified chemical fume hood.

## Disposal Protocol

Quench excess reagent by slowly adding to a stirred solution of dilute sodium bisulfite (

) to form the water-soluble bisulfite adduct, which can then be disposed of according to local hazardous waste regulations.

## References

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- Eicher, T., & Hauptmann, S.
- Bartsch, H., et al. "Mutagenicity of vinyl chloride and related compounds." Nature, 255, 641-643 (1975). [Link](#)

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## Sources

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- To cite this document: BenchChem. [Technical Whitepaper: 2-Chlorocrotonaldehyde (CAS 53175-28-3)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238087#2-chlorocrotonaldehyde-cas-number-53175-28-3-properties]

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